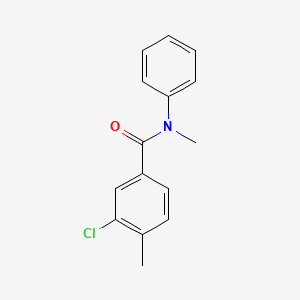
N-cyclopentyl-N'-4-morpholinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-4-morpholinylthiourea, also known as CPMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPMT is a thiourea derivative that has been extensively studied for its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea is not fully understood. However, it is believed that N-cyclopentyl-N'-4-morpholinylthiourea exerts its effects by inhibiting the activity of certain enzymes or proteins. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-cyclopentyl-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopentyl-N'-4-morpholinylthiourea is its high yield and purity, which makes it easy to obtain for laboratory experiments. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have low toxicity, which makes it safe for use in laboratory experiments. However, one limitation of N-cyclopentyl-N'-4-morpholinylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research on N-cyclopentyl-N'-4-morpholinylthiourea. One potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as an anti-tumor agent in vivo. Another potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as a plant growth regulator or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclopentyl-N'-4-morpholinylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-cyclopentyl-N'-4-morpholinylthiourea has been extensively studied for its unique properties and potential therapeutic benefits. This paper has provided an overview of N-cyclopentyl-N'-4-morpholinylthiourea, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research. Further research on N-cyclopentyl-N'-4-morpholinylthiourea is needed to fully understand its potential applications and benefits.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N'-4-morpholinylthiourea involves the reaction of morpholine with cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-cyclopentyl-N'-4-morpholinylthiourea as a white crystalline solid with a high yield. The purity of N-cyclopentyl-N'-4-morpholinylthiourea can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In agriculture, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a plant growth regulator and herbicide. In environmental science, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a water treatment agent.
Propriétés
IUPAC Name |
1-cyclopentyl-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c15-10(11-9-3-1-2-4-9)12-13-5-7-14-8-6-13/h9H,1-8H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFGZGOBFOZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-morpholin-4-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)


![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)